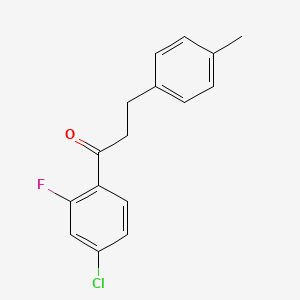

4'-Chloro-2'-fluoro-3-(4-methylphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO/c1-11-2-4-12(5-3-11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-5,7-8,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTWUQBGRVJXDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644143 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-16-9 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-chloro-2’-fluoro-3-(4-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-chloro-2-fluorobenzoyl chloride with 4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 4’-chloro-2’-fluoro-3-(4-methylphenyl)propiophenone can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’-fluoro-3-(4-methylphenyl)propiophenone undergoes various types of chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 4'-Chloro-2'-fluoro-3-(4-methylphenyl)propiophenone exhibit potential anticancer properties. The halogen substituents are believed to enhance binding affinity to cancer-related targets, potentially inhibiting tumor growth. For instance, studies have shown that derivatives of this compound can affect the proliferation of cancer cells through apoptosis induction and cell cycle arrest.

| Compound | Target Cancer Type | Mechanism of Action |

|---|---|---|

| This compound | Breast Cancer | Induces apoptosis |

| Similar Halogenated Compounds | Various | Inhibits cell proliferation |

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are significant in inflammation processes.

Receptor Modulation

This compound interacts with various biological receptors, including those involved in neurotransmission. Its structural features allow it to modulate receptor activity, making it a candidate for developing drugs targeting neurological disorders.

| Receptor Type | Interaction Effect |

|---|---|

| Dopamine Receptors | Modulation of signaling pathways |

| Serotonin Receptors | Potential anxiolytic effects |

Synthesis of Functional Materials

The compound serves as an intermediate in synthesizing novel materials with specific electronic properties. Its unique structure allows for the development of conductive polymers and organic light-emitting diodes (OLEDs).

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a therapeutic agent.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers found that the compound inhibited COX enzymes with an IC50 value comparable to established anti-inflammatory drugs, highlighting its therapeutic potential in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4’-chloro-2’-fluoro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The presence of chloro and fluoro substituents can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A propiophenone derivative with 4-chloro and 2-fluoro substitutions on the aromatic ring, coupled with a 4-methylphenyl group at the third position.

Availability :

- Currently listed as temporarily out of stock by major suppliers, with global distribution hubs in China, the U.S., India, and Germany .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Propiophenone Derivatives

Substituent Effects on Physicochemical Properties

- Lipophilicity: The 4-methylphenyl group in the target compound likely increases lipophilicity (log P) compared to analogs with methoxy (e.g., 4'-chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone, log P ~2.8) .

Bioavailability :

- Compounds with high gastrointestinal absorption (GIA) and blood-brain barrier (BBB) penetration, such as 2-(4-methylphenyl)indolizine (log P = 3.73), suggest that the target’s methyl group may support favorable pharmacokinetics .

Biological Activity

4'-Chloro-2'-fluoro-3-(4-methylphenyl)propiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

This structure features a chloro and a fluoro substituent on the aromatic ring, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) can enhance lipophilicity, potentially increasing membrane permeability and bioavailability.

The compound may function as an enzyme inhibitor , modulating various biochemical pathways, which could lead to therapeutic effects in disease contexts such as cancer or inflammation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of chloro- and fluoro-substituted phenyl groups have been shown to inhibit bacterial growth effectively. The exact mechanism often involves disrupting cell membrane integrity or inhibiting essential bacterial enzymes .

Anticancer Properties

Studies have suggested that this compound may possess anticancer activity. Similar compounds have demonstrated the ability to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and disruption of mitochondrial function .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methylpropiophenone | Methyl group at para position | Moderate antimicrobial activity |

| 2'-Fluoro-3-(4-methylphenyl)propiophenone | Fluorine at ortho position | Enhanced anticancer properties |

| 3',4'-Dichloro-3-(4-methylphenyl)propiophenone | Dichloro substitution | Potent enzyme inhibition |

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various chloro-substituted compounds against Escherichia coli and Staphylococcus aureus. The results indicated that this compound significantly inhibited bacterial growth, demonstrating potential as a lead compound for antibiotic development .

- Anticancer Research : In vitro studies on cancer cell lines (e.g., A549 lung cancer cells) revealed that treatment with the compound led to a dose-dependent reduction in cell viability, suggesting it may induce cytotoxic effects through apoptosis pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4'-chloro-2'-fluoro-3-(4-methylphenyl)propiophenone, and what analytical techniques are used for characterization?

- Synthesis : A feasible route involves the oxidation of the corresponding alcohol (e.g., 1-(4-methylphenyl)-ethanol) using a cyclometalated ruthenium catalyst under acetone or cyclohexanone as a hydrogen acceptor. This method achieves high turnover frequencies (TOF >4000 h⁻¹) and quantitative yields under optimized conditions . Halogenation steps (introducing Cl/F groups) may precede or follow the acylation, depending on the stability of intermediates.

- Characterization : Use IR spectroscopy to identify carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and aromatic substituents, as demonstrated for structurally similar benzophenones . NMR (¹H/¹³C) resolves substituent positions (e.g., para-methyl vs. ortho-fluoro), while mass spectrometry confirms molecular weight.

Q. What safety precautions are essential when handling halogenated propiophenones like 4'-chloro-2'-fluoro derivatives?

- Handling : Avoid inhalation/contact by using fume hoods, nitrile gloves, and protective eyewear. Halogenated aromatic ketones may release toxic fumes upon decomposition; store away from heat/ignition sources .

- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Safety protocols align with GB/T16483 and GB/T17519 standards .

Q. How can researchers ensure proper waste disposal of halogenated aromatic ketones after experiments?

- Segregate waste by halogen type (Cl/F) and store in labeled, airtight containers. Collaborate with certified waste management services for incineration or chemical neutralization, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized for the Friedel-Crafts acylation or alcohol oxidation steps in synthesizing this compound?

- Design of Experiments (DoE) : Systematically vary catalyst loading (e.g., 0.1–1.0 mol%), solvent polarity (acetone vs. toluene), and temperature (25–80°C). For example, using a ruthenium catalyst at 50°C in acetone achieves 99% conversion of 1-(4-methylphenyl)-ethanol in 10 minutes .

- Purity Control : Monitor byproducts via GC-MS or HPLC. Halogenated intermediates may require column chromatography with silica gel (hexane:ethyl acetate gradients) to isolate the target product.

Q. What strategies resolve contradictory spectral data (e.g., NMR shifts) for ortho- and para-substituted propiophenones?

- Case Study : Conflicting ¹H NMR signals for ortho-fluoro vs. para-chloro substituents arise due to diamagnetic anisotropy. Compare with reference data for 4'-chloro-2-hydroxy-4-methoxybenzophenone (CAS 85-28-9), where substituent positions are unambiguously assigned via 2D NMR (COSY, HSQC) .

- Validation : Synthesize and characterize model compounds (e.g., mono-halogenated analogs) to isolate spectral contributions of individual substituents.

Q. How do electron-withdrawing substituents (Cl, F) influence the reactivity of propiophenones in nucleophilic additions or cross-couplings?

- Electronic Effects : Chloro and fluoro groups deactivate the aromatic ring, directing electrophilic attacks to meta positions. In oxidation reactions, electron-withdrawing substituents stabilize the ketone product, as seen in the rapid conversion of 1-(4-methylphenyl)-ethanol to propiophenone derivatives .

- Mechanistic Insight : Use DFT calculations to map substituent effects on transition-state energies. For example, fluorine’s strong inductive effect may slow nucleophilic additions compared to chloro analogs.

Data Contradiction Analysis

Q. How to address discrepancies in reported yields for similar propiophenone syntheses?

- Root Causes : Variability may arise from trace moisture (deactivating catalysts), impure reagents, or unoptimized workup procedures.

- Troubleshooting : Replicate reactions under inert atmospheres (argon/glovebox) and use anhydrous solvents. Cross-validate yields via independent methods (e.g., gravimetric analysis vs. GC internal standards) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.